molecular formula C12H12D3N3O4S B602575 Albendazole sulfone-d3 CAS No. 1448345-60-5

Albendazole sulfone-d3

Cat. No. B602575
M. Wt: 300.347
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Albendazole sulfone-d3 is the deuterium labeled Albendazole sulfone . It is a metabolite of Albendazole and exhibits anti-parasite effect against Echinococcus multilocularis Metacestodes .


Synthesis Analysis

Albendazole was incorporated into stable and homogeneous polyurethane structures with the aim of obtaining an improved drug delivery system model . Spectral and thermal analysis was used to investigate the encapsulation process and confirmed the presence of albendazole inside the nanoparticles . The oxidation reagent is H2O2 in acetic acid. The reaction is environmental friendly, fast, and proceeds with high yield .


Molecular Structure Analysis

The molecular weight of Albendazole sulfone-d3 is 300.35 and its formula is C12H12D3N3O4S . The molecular structure of Albendazole sulfone-d3 is similar to that of Albendazole, with the difference being the presence of three deuterium atoms .


Chemical Reactions Analysis

Albendazole sulfone-d3, like its parent compound Albendazole, undergoes various chemical reactions. For instance, it can be incorporated into polyurethane structures for drug delivery purposes . It can also be analyzed using high-performance liquid chromatography (HPLC) after extraction from biological samples .

Scientific Research Applications

  • Albendazole is an effective antihelminthic agent used in treating diseases like neurocysticercosis. A method for determining Albendazole sulfone and Albendazole sulfoxide metabolites in plasma has been developed (Valois et al., 1994).

  • The pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone have been studied in hookworm-infected adolescents, revealing insights into their concentration and half-life in the body (Schulz et al., 2019).

  • Research comparing Albendazole cytotoxicity in different cell models showed the conversion of Albendazole to its sulfoxide and sulfone metabolites, indicating the metabolites' lower cytotoxic potential (Radko et al., 2017).

  • The interaction of Albendazole with clotrimazole affects the formation of Albendazole sulfone and sulfoxide, influencing the metabolism and efficacy of the drug (Merino et al., 2003).

  • The enantiomeric behavior of Albendazole sulfoxide in domestic animals has been studied for pharmacological implications, highlighting its importance in veterinary medicine (Capece et al., 2009).

  • An in vitro study on the effects of Albendazole and its metabolites on human lymphocytes showed that Albendazole and its sulfoxide metabolite can arrest cell proliferation and increase micronuclei frequency, with potential implications for human health (Ramírez et al., 2001).

Safety And Hazards

Albendazole sulfone-d3 is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

While Albendazole and its metabolites have been extensively used as anthelmintic drugs, there is a growing interest in their potential anticancer properties . Future research may focus on this aspect, as well as on improving the drug delivery system for these compounds .

properties

IUPAC Name

trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSJYOLYMZNKJB-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016414
Record name Albendazole sulfone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albendazole sulfone-d3

CAS RN

1448345-60-5
Record name Albendazole sulfone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1448345-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
P Jedziniak, M Olejnik, JG Rola… - Journal of Veterinary …, 2015 - sciendo.com
… two transitions (MRMs, multiple reaction monitoring) of albendazole sulfone (m/z = 282) in comparison to ion chromatogram of a labelled internal standard (albendazole sulfone – d3) …
Number of citations: 11 sciendo.com
SJ Lehotay, M Le Floch, AR Lightfield… - Food Additives & …, 2023 - Taylor & Francis
… The 500 ng/µL ISTD mix consisted of 13 C 6 -sulfadiazine, albendazole sulfone-d3, and flunixin-d3 in 1/1 (v/v) MeOH/MeCN, and the ISTD spiking solution was prepared fresh each day …
Number of citations: 6 www.tandfonline.com
GL Ferroa, E Torresa, M Marturellaa, F Ostoreroa… - … VETERINARY DRUGS IN …, 2022 - vliz.be
… Additionally, two solutions of selected internal standards were prepared, one containing sulfadiazine 13C6, albendazole sulfone D3, erythromycin D6, oxyclozanide 13C6, flunixin D3 …
Number of citations: 0 www.vliz.be
X Zhang, B Zheng, H Xu, Z Zhou, Z Yan, G Mei, P Li… - Journal of Chemical and …, 2013
Number of citations: 3

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